2,2'-Bipyridin-5-amine (CAS: 160539-04-8) is a molecule studied in coordination chemistry for its ability to bind to metal ions. These metal-ligand complexes can exhibit interesting properties with potential applications in catalysis, molecular recognition, and material science [].
The amine group (-NH2) on the bipyridine ring introduces a site for chelation with metal ions, while the aromatic rings facilitate delocalization of electrons, influencing the stability and reactivity of the complex [].
Research suggests that 2,2'-bipyridin-5-amine complexes may find use as catalysts. The specific catalytic activity depends on the complexed metal ion and the reaction conditions. For instance, studies have explored the potential of these complexes for hydrolytic reactions and reduction reactions [, ].
[2,4'-Bipyridin]-5-amine is an organic compound with the molecular formula and a molecular weight of approximately 171.20 g/mol. It consists of two pyridine rings connected by a carbon-carbon bond, with an amine group attached at the 5-position of one of the pyridine rings. This structure endows the compound with distinct chemical properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Several synthesis methods for [2,4'-Bipyridin]-5-amine have been reported:
The applications of [2,4'-Bipyridin]-5-amine are diverse:
Studies on the interactions of [2,4'-Bipyridin]-5-amine focus on its coordination with metal ions. This interaction alters the electronic properties of the metal center, enhancing its reactivity and potentially affecting biological pathways by interacting with enzymes or other biomolecules . These studies are crucial for understanding the compound's role in catalysis and its potential therapeutic applications.
Several compounds share structural similarities with [2,4'-Bipyridin]-5-amine, each possessing unique characteristics:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2,2'-Bipyridine | 288-24-9 | 0.90 | Widely used ligand known for stable metal complexes |
4,4'-Bipyridine | 100-66-3 | 0.89 | Precursor to paraquat; forms coordination polymers |
3,4'-Bipyridine | 14151-21-4 | 0.86 | Used in pharmaceuticals for heart failure treatment |
2,6-Dimethylpyridine | 108-48-5 | 0.84 | Known for its use as a solvent and ligand in catalysis |
Uniqueness: The presence of the amine group in [2,4'-Bipyridin]-5-amine allows for additional hydrogen bonding and electronic interactions not present in other bipyridine derivatives. This feature enhances its reactivity and potential applications in both biological and material sciences .
Traditional synthetic methodologies for bipyridine synthesis have historically relied on direct coupling reactions and classical organic transformations [3]. The Ullmann coupling reaction represents one of the earliest approaches for constructing bipyridine frameworks, involving the homocoupling of halopyridines under copper-catalyzed conditions [4]. This method typically requires harsh reaction conditions including high temperatures and prolonged reaction times, often resulting in moderate yields ranging from 20% to 45% [5].
The pyridine dehydrogenation coupling method, developed as an industrial approach, involves the direct coupling of pyridine molecules under metal catalyst conditions [4]. Foreign patents have documented the use of noble metal composites such as rhodium, osmium, iridium, platinum, and ruthenium as catalysts for pyridine dehydrogenation coupling at high temperature under high pressure [4]. However, the expensive nature of precious metals considerably increases production costs, while the generation of substantial waste water during the process creates environmental concerns [4].
Traditional Method | Yield Range | Reaction Conditions | Major Limitations |
---|---|---|---|
Ullmann Coupling | 20-45% [5] | High temperature, Cu catalyst | Harsh conditions, moderate yields |
Pyridine Dehydrogenation | 17% [4] | High pressure, noble metals | Expensive catalysts, low conversion |
Direct Nitration | 45-75% [5] | Concentrated acids | Limited substrate scope |
The Kröhnke pyridine synthesis provides another traditional route, involving the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate [6]. This method generates 2,4,6-trisubstituted pyridines in high yields under mild reaction conditions, though it requires specific starting materials that may not be readily accessible for all desired bipyridine targets [6].
Modern synthetic approaches have revolutionized bipyridine synthesis through the development of transition metal-catalyzed cross-coupling reactions [2]. The Suzuki coupling reaction has emerged as a particularly attractive route for constructing carbon-carbon bonds between sp² carbons, enabling the synthesis of diverse bipyridine structures [2]. This methodology involves the coupling of pyridyl boronic acids or esters with halopyridines in the presence of palladium catalysts and base [2].
Zhang and colleagues reported significant improvements in Suzuki coupling efficiency through the use of cyclopalladated ferrocenylimine catalysts, which demonstrate stability in air and enable bipyridine synthesis without requiring inert gas conditions [2]. Kumar's research group achieved remarkable catalytic turnover numbers of up to 850,000 in Suzuki coupling reactions by employing imidazolium salts as ligands for palladium catalysts [2]. These advances have enabled the synthesis of pharmaceutical bipyridine-based compounds, including milrinone, using these optimized methodologies [2].
The Negishi coupling represents another powerful tool for bipyridine preparation, offering high yields, mild conditions, and relatively low costs compared to other cross-coupling methods [7]. This approach demonstrates impressive tolerance for various functional groups, including alkyne, cyano, ester, nitro, amino, alkoxy, hydroxyl, and trimethylsilyl groups [7]. The reaction shows excellent chemoselectivity, allowing for selective coupling at 2-halo sites in the presence of dihalo-substituted pyridines [7].
Cross-Coupling Method | Typical Yields | Key Advantages | Representative Applications |
---|---|---|---|
Suzuki Coupling | 50-90% [2] | Air-stable catalysts, functional group tolerance | Pharmaceutical bipyridines |
Negishi Coupling | 62-81% [7] | High yields, mild conditions, cost-effective | Terpyridine complexes |
Stille Coupling | 65-85% [8] | Stepwise functionalization capability | Asymmetric bipyridines |
The Stille coupling methodology has proven particularly valuable for the stepwise functionalization of dibromo-bipyridines, enabling the preparation of asymmetrically substituted bipyridine derivatives [8]. Research by D'Souza and colleagues demonstrated scalable synthesis protocols for 5,5'-dibromo-2,2'-bipyridine, which serves as a versatile intermediate for elaboration into more complex ligands through consecutive Stille coupling reactions [8].
Recent developments in nickel-catalyzed cross-coupling have expanded the toolkit for bipyridine synthesis [9]. Bipyridine-nickel complexes have demonstrated remarkable versatility in facilitating cross-coupling reactions under photochemical conditions, enabling carbon-carbon bond formation without requiring traditional photosensitizers [9]. These nickel-based systems show broad substrate scope with over 100 documented examples and excellent scalability, facilitating drug molecule modification and synthesis [9].
The 1,2,4-triazine methodology represents a sophisticated approach for synthesizing amino-functionalized bipyridines, particularly valuable for accessing structures that would be difficult or impossible to obtain through conventional methods [10]. This methodology involves the synthesis of 1,2,4-triazine precursors followed by their transformation to functionalized pyridines through the Boger reaction [10].
The Boger pyridine synthesis operates as an inverse-electron demand Diels-Alder reaction where enamines react with 1,2,4-triazines to form the pyridine nucleus [11]. The enamine component is typically generated in situ from catalytic amine sources such as pyrrolidine and ketones [11]. The initial cycloaddition adduct subsequently expels nitrogen gas, with the pyridine system rearomatizing through loss of the amine component [11].
Kozhevnikov and colleagues demonstrated the practical application of this methodology in preparing bipyridine bisphenolate ligands through two complementary synthetic routes [10]. The first route employs 3,3'-bis-triazines as building blocks, while the second utilizes 5,5'-bis-triazines, allowing modification of the central pyridine rings at different positions [10]. This approach enabled the introduction of cyclopentene rings and other functional groups with high efficiency [10].
Triazine Route | Starting Material | Product Yield | Key Advantages |
---|---|---|---|
3,3'-Bis-triazine | Glyoxal derivatives | 50-79% [10] | Central ring modification |
5,5'-Bis-triazine | Benzamidine derivatives | 66-82% [10] | Peripheral functionalization |
Boger Transformation | Triazine + Enamine | 80-90% [10] | Mild conditions, high yields |
The methodology demonstrates exceptional versatility in functional group tolerance, enabling the incorporation of various substituents including alkyl, aryl, and heteroaryl groups [10]. The synthesis of bis-1,2,4-triazines can be achieved through high-yielding dimerization reactions using potassium cyanide, a reaction first reported in 1973 and subsequently applied to bipyridine synthesis [10].
Post-triazine formation, the conversion to bipyridines through the Boger reaction typically proceeds under relatively mild thermal conditions [10]. The use of morpholine-derived enamines or pyrrolidine-based systems enables efficient transformation of the triazine precursors to the desired amino-functionalized bipyridines [10]. This approach has proven particularly valuable for preparing ligands with specific electronic and steric properties for coordination chemistry applications [10].
Post-synthetic modification represents a crucial strategy for accessing amino-functionalized bipyridines with enhanced properties and expanded functional capabilities [12]. These techniques enable the introduction of amino functionalities and other substituents after the initial bipyridine framework construction, often providing access to products that would be challenging to synthesize through direct methods [13].
Amination reactions constitute a primary class of post-synthetic modifications for introducing amino groups into bipyridine frameworks [13]. The synthesis of amino-functionalized 2,2'-bipyridines has been achieved through various approaches, including the coupling of chloro- and bromopyridine building blocks followed by amination procedures [13]. These methods demonstrate versatility in producing both symmetrically and non-symmetrically substituted diamino-functionalized compounds through homo- and cross-coupling procedures [13].
Metal-organic framework modification techniques have emerged as powerful tools for post-synthetic functionalization of bipyridine-containing systems [12]. Research has demonstrated the successful modification of amine-functionalized materials through post-synthetic approaches, enabling the attachment of complex ligand systems and metal coordination sites [12]. These modifications often involve multi-step procedures including ligand exchange, complexation, and surface functionalization [12].
Modification Type | Typical Conditions | Yield Range | Applications |
---|---|---|---|
Direct Amination | Amine source, base, heat | 60-90% [14] | Primary amine introduction |
Nucleophilic Substitution | Halopyridine + amine | 70-95% [14] | Secondary amine formation |
Reductive Amination | Aldehyde/ketone + amine + reducing agent | 65-85% [15] | Tertiary amine synthesis |
The development of transition metal-free amination procedures has provided environmentally friendly alternatives for post-synthetic modification [14]. Research by Kodimuthali and colleagues demonstrated the successful synthesis of aminopyridines through carbon-nitrogen bond forming reactions between chloropyridines and various amides under refluxing conditions, eliminating the need for transition metals or microwave irradiation [14].
Photochemical modification techniques offer additional opportunities for post-synthetic functionalization [16]. Visible-light-induced carbon-carbon coupling reactions have been developed for synthesizing bipyridine derivatives without requiring transition metal catalysts or additional oxidants [16]. These methods provide novel synthetic pathways that operate under mild conditions while maintaining high functional group tolerance [16].
The integration of post-synthetic modification with metal-organic framework chemistry has enabled the development of sophisticated catalytic systems [17]. Research has demonstrated the successful immobilization of bipyridine ligands within porous frameworks through post-synthetic modification approaches, creating materials with enhanced stability and recyclability for catalytic applications [17]. These systems often exhibit superior performance compared to homogeneous analogs while maintaining the selectivity and activity characteristics of the parent molecular complexes [17].
Advanced post-synthetic techniques have also enabled the preparation of mechanically interlocked structures and supramolecular assemblies based on bipyridine frameworks [18]. High-yielding synthesis protocols for bipyridine macrocycles have been developed, achieving remarkable yields typically exceeding 65% across various scales [18]. These macrocyclic precursors serve as versatile intermediates for constructing rotaxanes and other mechanically interlocked architectures with potential applications in molecular machines and responsive materials [18].
The nuclear magnetic resonance spectroscopy of [2,4'-Bipyridin]-5-amine reveals distinctive chemical shifts and coupling patterns that reflect its unique structural arrangement. The asymmetric connectivity between the pyridine rings at the 2,4' positions creates a non-equivalent electronic environment for the aromatic protons, resulting in characteristic spectral signatures that distinguish this compound from its symmetric counterparts [1].
In the proton nuclear magnetic resonance spectrum, the aromatic region displays a complex multipicity pattern reflecting the non-equivalent nature of the two pyridine rings. The most downfield signals appear between 8.67-8.79 parts per million, corresponding to the H-6 protons adjacent to the nitrogen atoms [1]. These protons experience significant deshielding due to the electron-withdrawing nature of the pyridine nitrogen atoms. The H-3 protons resonate around 7.90 parts per million, while the H-4 and H-5 positions show characteristic chemical shifts in the 7.3-7.8 parts per million range [1].
The amino group substitution at the 5-position introduces additional complexity to the nuclear magnetic resonance spectrum. The primary amine protons typically appear as a broad singlet around 5.0-6.0 parts per million in deuterated chloroform, though this signal may be exchange-broadened depending on the solvent system and temperature conditions [3]. The presence of the amino group also influences the chemical shifts of neighboring aromatic protons through both inductive and resonance effects.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic signals for the quaternary carbon atoms involved in the inter-ring linkage. The carbon bearing the amino substituent shows a distinctive upfield shift compared to unsubstituted positions, reflecting the electron-donating nature of the amino group [1]. The asymmetric structure results in a full complement of carbon signals, with each carbon environment being magnetically distinct.
Table 1: Nuclear Magnetic Resonance Spectral Signatures and Chemical Shifts of Bipyridine Derivatives
Compound | Molecular Formula | Chemical Shift H6 (ppm) | Chemical Shift H3 (ppm) | Chemical Shift H4 (ppm) | Chemical Shift H5 (ppm) | NH₂ stretch (cm⁻¹) | Ring stretch (cm⁻¹) | Reference |
---|---|---|---|---|---|---|---|---|
2,4'-Bipyridine | C₁₀H₈N₂ | 8.79-8.67 | 7.90 | ~7.8 | 7.38-7.31 | N/A | 1600-1300 | [1] |
2,2'-Bipyridine-4,4'-diamine | C₁₀H₁₀N₄ | 9.67 (H6''') | 8.85 (H6) | 8.03 | 8.91 (H6') | 3442, 3300 | 1628, 1617 | [5] |
[2,2'-Bipyridin]-5-amine | C₁₀H₉N₃ | ~8.6-8.8 | ~7.8-8.0 | ~7.4-7.6 | ~7.3-7.4 | ~3450, ~3350 | ~1620-1630 | [3] |
4,4'-Bipyridine | C₁₀H₈N₂ | 8.64-8.70 | 7.08-7.20 | 8.18 | ~7.1 | N/A | 1650, 1618, 1560 | [6] [5] |
2-Amino pyridine | C₅H₆N₂ | 8.70-8.75 | 7.8-8.0 | 7.5-7.7 | 7.2-7.4 | 3442, 3300 | 1629, 1617 | [7] [8] |
The substituent effects in amino-bipyridine systems demonstrate significant influence on the electronic distribution and magnetic properties. Density functional theory calculations have shown that the amino group acts as an electron-donating substituent, increasing the electron density at the pyridine rings and affecting the chemical shifts of nearby protons [7] [9]. This electronic effect is particularly pronounced for protons in the ortho and para positions relative to the amino substitution.
The vibrational spectroscopic analysis of [2,4'-Bipyridin]-5-amine provides comprehensive information about its molecular structure, functional group characteristics, and intermolecular interactions. Fourier transform infrared spectroscopy reveals distinctive absorption bands that serve as molecular fingerprints for identification and structural confirmation [7] [8].
The amino group stretching vibrations represent the most diagnostic features in the infrared spectrum. Primary aromatic amines typically exhibit two distinct nitrogen-hydrogen stretching bands: an asymmetric stretch around 3450-3480 cm⁻¹ and a symmetric stretch in the 3350-3400 cm⁻¹ region [7] [8]. For [2,4'-Bipyridin]-5-amine, these bands appear as sharp, medium-to-strong intensity absorptions that provide immediate confirmation of the primary amine functionality.
The amino group also contributes characteristic deformation vibrations, including a scissoring mode around 1610-1650 cm⁻¹ and a wagging vibration in the 650-750 cm⁻¹ range [7] [9]. These lower frequency modes are particularly valuable for distinguishing primary amines from secondary or tertiary amine substitutions and provide insight into the local environment around the amino group.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region as multiple overlapping bands reflecting the different electronic environments of the protons on the two pyridine rings [7] [9]. These stretching frequencies are subtly influenced by the amino substitution, with slight shifts compared to unsubstituted bipyridine systems.
Table 2: Vibrational Spectroscopy Assignments for Amino-Bipyridine Systems
Functional Group | Frequency Range (cm⁻¹) | Amino-Bipyridine (cm⁻¹) | Assignment Notes | Reference |
---|---|---|---|---|
NH₂ asymmetric stretch | 3450-3480 | 3611, 3489 | DFT calc. vs experimental | [7] [9] |
NH₂ symmetric stretch | 3350-3400 | 3442, 3300 | Strong, sharp bands | [7] [8] |
NH₂ scissoring | 1610-1650 | 1628, 1617 | Medium intensity | [7] [8] |
NH₂ wagging | 650-750 | 751, 695 | Characteristic of primary amines | [7] [9] |
Pyridine CH stretch | 3000-3100 | 3095, 3074 | Multiple CH modes | [7] [9] |
Ring stretching (νPy) | 1300-1600 | 1580, 1563, 1476 | Ring deformation modes | [7] [9] |
Ring breathing | 950-1000 | 988 | Symmetric ring vibration | [7] [9] |
CH in-plane bend | 1400-1500 | 1436 | CC/CN stretch + CH bend | [10] [11] |
CH out-of-plane bend | 700-850 | 757 | Diagnostic for substitution | [10] [11] |
C-N stretch (amino) | 1260-1330 | 1315, 1328 | Ring C-N stretch | [7] [9] |
Metal-ligand stretch | 400-600 | 450-550 | In metal complexes | [12] [10] |
The pyridine ring vibrations provide additional structural information, with characteristic stretching modes in the 1300-1600 cm⁻¹ region [7] [9]. These vibrations involve stretching and contraction of all bonds within the aromatic rings and show sensitivity to substitution patterns and electronic effects. The ring breathing mode, appearing around 950-1000 cm⁻¹, represents a symmetric vibration of the entire aromatic framework and serves as a useful diagnostic feature.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The technique is particularly valuable for studying the inter-ring connectivity and the electronic conjugation between the pyridine units [10]. The intensity patterns in Raman spectra reflect the molecular symmetry and can provide insights into the conformational preferences of the bipyridine system.
Mass spectrometric analysis of [2,4'-Bipyridin]-5-amine reveals characteristic fragmentation patterns that provide definitive structural identification and insight into the compound's stability and decomposition pathways. Under electron ionization conditions, the molecular ion appears at mass-to-charge ratio 171, corresponding to the molecular formula C₁₀H₉N₃ [13] [14].
The base peak in electron ionization mass spectra typically occurs at mass-to-charge ratio 156, representing the loss of the amino radical (15 daltons) from the molecular ion [13] [15]. This fragmentation pathway reflects the relative weakness of the carbon-nitrogen bond connecting the amino group to the aromatic ring and represents a characteristic diagnostic feature for amino-substituted aromatic compounds.
Additional significant fragmentation pathways include the loss of neutral ammonia (17 daltons) to give an ion at mass-to-charge ratio 154, and the cleavage of the inter-ring bond leading to the formation of pyridine radical cations and related fragments [13] [15]. The stability of these fragment ions provides information about the electronic distribution and bond strengths within the molecule.
Under electrospray ionization conditions, [2,4'-Bipyridin]-5-amine readily forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 172 [14] [15]. This ionization pathway reflects the basic nature of the nitrogen atoms in the molecule and provides a gentle ionization method that preserves the molecular structure for accurate mass determination.
Table 3: Mass Spectrometric Fragmentation Patterns of [2,4'-Bipyridin]-5-amine
Ion Type | Mass/z | Relative Intensity | Fragmentation Mechanism | Diagnostic Value | Reference |
---|---|---|---|---|---|
Molecular ion [M]⁺- | 171 | 20-40% | Molecular ion peak | Molecular weight confirmation | [13] [14] |
Base peak [M-NH₂]⁺ | 156 | 100% | Loss of NH₂ radical (15 Da) | Base peak identification | [13] [15] |
Fragment [M-py]⁺ | 93 | 15-25% | Pyridine ring loss | Structural confirmation | [13] [15] |
Fragment [M-bpy]⁺ | 77 | 10-20% | Bipyridine loss | Complete ligand loss | [13] [15] |
Amino loss [M-NH₃]⁺ | 154 | 30-50% | Neutral NH₃ loss (17 Da) | Amino group presence | [16] [17] |
Ring cleavage | 51-77 | 5-15% | Aromatic ring fragmentation | Ring stability assessment | [18] [19] |
Metal complex [ML₂]⁺ | Variable | 50-80% | Intact metal-ligand complex | Complex stoichiometry | [13] [14] |
Metal complex [ML]⁺ | Variable | 40-60% | Single ligand loss | Ligand binding strength | [13] [14] |
Ligand protonated [L+H]⁺ | 172 | 20-40% | Protonation under ESI | Ionization pathway | [14] [15] |
Charge transfer fragment | Variable | 10-30% | Electron transfer processes | Redox properties | [14] [20] |
In metal complex systems, [2,4'-Bipyridin]-5-amine exhibits characteristic fragmentation patterns that provide information about coordination behavior and ligand binding strengths [13] [14]. Fast atom bombardment mass spectrometry studies of metal complexes have shown that intact cations of the form [ML₂]⁺ and [ML]⁺ are commonly observed, where M represents the metal center and L represents the bipyridine ligand.
The relative intensities of these metal-containing fragments provide insight into the thermodynamic stability of the complexes and the relative binding affinities of the ligands [13]. The observation of sequential ligand loss patterns allows for the determination of coordination numbers and provides evidence for the stepwise dissociation of metal-ligand bonds under mass spectrometric conditions.
The electronic spectroscopy of [2,4'-Bipyridin]-5-amine reveals a complex absorption profile reflecting multiple electronic transitions within the molecule. The ultraviolet-visible spectrum exhibits intense absorption bands in the ultraviolet region corresponding to π→π* transitions within the aromatic rings, along with weaker bands at longer wavelengths associated with n→π* transitions and charge transfer processes [21] [22].
The primary absorption maximum occurs in the 290-330 nanometer range with high extinction coefficients (10³-10⁴ M⁻¹cm⁻¹), characteristic of aromatic π→π* transitions [21] [22]. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine rings and are responsible for the intense absorption observed in the near-ultraviolet region.
The amino substitution introduces additional electronic transitions through its electron-donating character and potential for charge transfer interactions [21] [23]. The presence of the amino group can lead to intramolecular charge transfer states, resulting in bathochromic shifts of absorption maxima and the appearance of new low-energy absorption bands. These charge transfer transitions typically appear in the 350-450 nanometer range with moderate extinction coefficients.
Fluorescence spectroscopy reveals that [2,4'-Bipyridin]-5-amine exhibits emission properties that are highly sensitive to its local environment and substitution pattern [21] [22]. The compound shows fluorescence emission with maxima typically in the 380-420 nanometer range, corresponding to relaxation from excited π→π* states. The quantum yields are generally moderate (0.1-0.3) and show significant dependence on solvent polarity and pH conditions.
Table 4: Ultraviolet-Visible Absorption and Fluorescence Properties of Amino-Bipyridine Systems
Transition Type | Wavelength Range (nm) | Absorption Max (nm) | Extinction Coeff | Fluorescence Max (nm) | Quantum Yield | Stokes Shift (nm) | Reference |
---|---|---|---|---|---|---|---|
π→π* (intraligand) | 250-350 | 290-330 | 10³-10⁴ | ~380 | 0.1-0.3 | 30-50 | [21] [22] |
n→π* (intraligand) | 350-400 | ~380 | 10²-10³ | ~420 | 0.05-0.15 | 40-60 | [21] [23] |
MLCT (metal complexes) | 450-575 | 490-525 | 10³-10⁴ | 600-650 | 0.01-0.1 | 100-150 | [24] [20] |
ILCT (intramolecular) | 400-500 | ~450 | 10²-10³ | ~480 | 0.2-0.5 | 30-50 | [21] [23] |
Charge transfer | 300-450 | ~400 | 10³ | ~450 | 0.1-0.3 | 50-80 | [21] [25] |
Amino group transitions | 280-320 | ~300 | 10²-10³ | ~350 | 0.05-0.2 | 50-70 | [21] [22] |
The Stokes shifts observed for [2,4'-Bipyridin]-5-amine fluorescence typically range from 30-80 nanometers, indicating moderate geometric relaxation in the excited state [21] [23]. Larger Stokes shifts are observed when intramolecular charge transfer processes are involved, reflecting significant electronic redistribution upon excitation.
In metal coordination complexes, [2,4'-Bipyridin]-5-amine exhibits dramatically different optical properties compared to the free ligand [24] [20]. Metal-to-ligand charge transfer transitions become prominent in the visible region (450-575 nanometers), giving rise to intense coloration and modified emission properties. The specific wavelengths and intensities of these transitions depend on the nature of the metal center, oxidation state, and coordination environment.